4,5-Difluoro-2-nitrobenzodifluoride is a chemical compound with the molecular formula . It features two fluorine atoms and a nitro group attached to a benzene ring, which contributes to its unique chemical properties. This compound is part of the broader class of difluorinated nitrobenzenes, which are known for their applications in various scientific fields, including organic synthesis and materials science.
4,5-Difluoro-2-nitrobenzodifluoride can be sourced from chemical suppliers and manufacturers specializing in fluorinated compounds. It falls under the category of aromatic nitro compounds, which are characterized by the presence of a nitro group () attached to an aromatic ring. The presence of fluorine atoms enhances its reactivity and stability, making it valuable in synthetic chemistry.
The synthesis of 4,5-difluoro-2-nitrobenzodifluoride typically involves several steps:
The reaction conditions must be carefully controlled to achieve high yields and purity, as fluorinated compounds can be sensitive to reaction conditions.
The molecular structure of 4,5-difluoro-2-nitrobenzodifluoride can be represented as follows:
The compound's structure can be visualized using its SMILES notation: F[C](=O)[N+](=O)[C]([F])C(F)=C
.
4,5-Difluoro-2-nitrobenzodifluoride can participate in various chemical reactions due to its reactive functional groups:
These reactions are crucial for synthesizing more complex organic molecules or modifying the compound for specific applications.
The mechanism of action for 4,5-difluoro-2-nitrobenzodifluoride primarily involves its interaction with biological targets or other chemical species:
Understanding these mechanisms is essential for exploring potential applications in pharmaceuticals or agrochemicals.
These properties influence its handling, storage, and application in various scientific fields.
4,5-Difluoro-2-nitrobenzodifluoride has several applications:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5